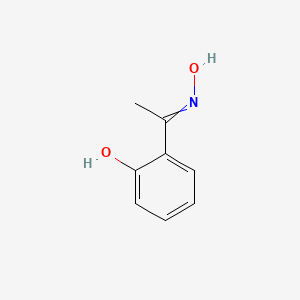

1-(2-Hydroxyphenyl)-1-ethanone oxime

Description

Contextualization of Oximes as Versatile Molecular Scaffolds in Modern Chemistry

Oximes, a class of organic compounds characterized by the C=N-OH functional group, are recognized for their remarkable versatility in modern chemistry. mdpi.comjuniperpublishers.com This versatility stems from their unique electronic properties and reactivity, which allows them to serve as pivotal building blocks, or scaffolds, for a wide array of more complex molecules. mdpi.com They are valuable intermediates in the synthesis of diverse compounds and have been incorporated into various molecular frameworks to modulate physicochemical and biological properties. nih.gov

The oxime group contains both hydrogen bond acceptors (the nitrogen and oxygen atoms) and a hydrogen bond donor (the hydroxyl group), a feature that distinguishes it from the corresponding carbonyl compounds and allows for different modes of interaction with other molecules. nih.gov This characteristic is crucial in fields such as materials science, where oximes are used as polymer modifiers and heavy metal sorbents. juniperpublishers.com Furthermore, the dynamic nature of the oxime functional group has been harnessed in the development of Covalent Adaptable Networks (CANs), where the reversible nature of oxime chemistry allows for reprocessable materials. rsc.org In medicinal chemistry, the oxime moiety is a key component in numerous bioactive molecules, contributing to a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

Significance of the Phenolic Hydroxyl Group in Oxime Ligand Design and Reactivity

The presence of a phenolic hydroxyl (-OH) group, particularly at the ortho position relative to the oxime group as in 1-(2-hydroxyphenyl)-1-ethanone oxime, profoundly influences the molecule's behavior as a ligand. This hydroxyl group has a significant effect on the binding energy and specificity of the ligand to metal ions and other substrates. nih.gov Its proximity to the oxime's nitrogen atom allows the molecule to act as a bidentate chelating agent, forming stable complexes with various metal ions.

A key feature of phenolic oximes is their ability to form highly stable six-membered ring complexes, for instance with copper(II) ions. researchgate.net In such complexes, the metal center is coordinated to both the deprotonated phenolic oxygen and the oxime nitrogen. researchgate.net This chelation is a critical factor in their widespread industrial use as selective extractants for metals like copper and nickel. researchgate.netnih.gov Moreover, the phenolic oxygen can act as a bridging atom between two or more metal centers, facilitating the formation of polynuclear complexes. nih.gov The study of these polynuclear systems is important for understanding magnetic exchange interactions between metal ions and for stabilizing mixed-valence species. nih.gov The acidity and steric environment of the phenolic hydroxyl group, compared to aliphatic alcohols, also dictate its reactivity towards other reagents, a crucial consideration in synthetic applications. researchgate.net

Evolution of Academic Interest in 1-(2-Hydroxyphenyl)-1-ethanone Oxime as a Prototypical Ligand and Synthon

Academic interest in 1-(2-hydroxyphenyl)-1-ethanone oxime has evolved from its foundational role in analytical and coordination chemistry to its application as a sophisticated building block in supramolecular chemistry and catalysis. Initially, compounds of this nature were primarily investigated for their chromogenic reactions with metal ions, serving as valuable reagents for qualitative and quantitative analysis. The strong chelating ability of the ortho-hydroxy oxime moiety led to its extensive study in coordination chemistry, with a focus on the synthesis and characterization of its metal complexes.

More recently, research has shifted towards exploiting the nuanced properties of these complexes. The ability of 1-(2-hydroxyphenyl)-1-ethanone oxime to form stable, well-defined metal complexes has made it a prototypical ligand for investigating fundamental chemical phenomena. Scientists are exploring the catalytic potential of its metal complexes in various organic transformations, such as oxidation reactions. nih.gov There is also growing interest in its use as a synthon—a molecular building block—for constructing more elaborate supramolecular architectures and functional materials, where the specific geometry and electronic properties of the oxime and its complexes can be precisely controlled and utilized. nih.govresearchgate.net

Fundamental Research Objectives and Directions Pertaining to 1-(2-Hydroxyphenyl)-1-ethanone Oxime

Current and future research involving 1-(2-hydroxyphenyl)-1-ethanone oxime is directed towards several key objectives that build upon its established chemical properties. A primary direction is the rational design and synthesis of novel mono- and polynuclear metal complexes. nih.gov Researchers aim to fine-tune the electronic and steric properties of the ligand to control the geometry, stability, and reactivity of the resulting metal complexes.

A significant area of investigation is the exploration of the catalytic activities of these complexes. For example, copper complexes of phenolic oximes have been studied for their catecholase activity, mimicking the function of certain metalloenzymes. nih.gov This line of research is pivotal for developing new, efficient catalysts for selective organic transformations.

Furthermore, the compound serves as a model system for studying supramolecular chemistry. The hydrogen bonding capabilities of both the oxime and phenolic hydroxyl groups are being exploited to construct intricate, self-assembled structures and networks in the solid state. nih.govresearchgate.net Understanding these non-covalent interactions is crucial for the development of new crystalline materials with tailored properties. Finally, its role as a versatile synthon continues to be a major research focus, aiming to incorporate this scaffold into more complex organic molecules for applications in materials science and medicinal chemistry.

Properties of 1-(2-Hydroxyphenyl)-1-ethanone Oxime

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 1196-29-8 |

| IUPAC Name | 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 135410018 nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-(N-hydroxy-C-methylcarbonimidoyl)phenol |

InChI |

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3 |

InChI Key |

JZXBPZWZZOXDFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors of 1 2 Hydroxyphenyl 1 Ethanone Oxime

Established Synthetic Routes to 1-(2-Hydroxyphenyl)-1-ethanone Oxime

The most prevalent and direct method for preparing 1-(2-hydroxyphenyl)-1-ethanone oxime involves the reaction of its corresponding ketone precursor with a hydroxylamine (B1172632) salt.

The standard synthesis of 1-(2-hydroxyphenyl)-1-ethanone oxime is accomplished through the condensation reaction of 2-hydroxyacetophenone (B1195853) with hydroxylamine hydrochloride. asianpubs.org This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby freeing the hydroxylamine nucleophile to attack the carbonyl carbon of the ketone.

The general mechanism proceeds via the nucleophilic addition of hydroxylamine to the ketone's carbonyl group, forming a carbinolamine intermediate. This is followed by a dehydration step, which results in the formation of the C=N oxime double bond. The reaction is often carried out by refluxing the reactants in a suitable solvent system, such as aqueous ethanol, in the presence of a base like potassium hydroxide (B78521) or sodium carbonate. arpgweb.comgoogle.com

For instance, a general procedure involves refluxing the acetophenone (B1666503) derivative with a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide, which yields the corresponding oxime as a solid product in moderate to good yields. arpgweb.com The reaction's progress can be influenced by factors such as pH and temperature. In the synthesis of a related derivative, the pH of the solution was adjusted to a neutral or slightly basic range (pH 7–8) using a sodium hydroxide solution to facilitate the reaction. nih.gov

| Precursor | Reagents | Base | Solvent | Conditions | Yield |

| 2-Hydroxyacetophenone | Hydroxylamine Hydrochloride | Potassium Hydroxide | Ethanol/Water | Reflux | Moderate to Good |

| 2-Hydroxyacetophenone | Hydroxylamine Hydrochloride | Sodium Carbonate | Toluene/Water | 60 °C, 4h | 90% |

| 2-Hydroxyacetophenone | Hydroxylamine Hydrochloride | Sodium Hydroxide | Water | 50 °C, 4h, pH 7-8 | 56.35% |

While direct synthesis from 2-hydroxyacetophenone is the most common route, alternative strategies can focus on the synthesis of this key precursor. The accessibility and synthesis of 2-hydroxyacetophenone are therefore critical considerations.

One major pathway to 2-hydroxyacetophenone is the Fries rearrangement of phenyl acetate. In this reaction, the acyl group from the ester migrates to the aromatic ring, preferentially to the ortho position to the hydroxyl group, when treated with a Lewis acid catalyst like aluminum chloride (AlCl₃). prepchem.comgoogle.com Traditional methods using AlCl₃ can result in low yields (7.5–36%) and a mixture of ortho and para isomers. guidechem.com However, modifications using microwave radiation have been shown to improve the yield of 2'-hydroxyacetophenone (B8834) to 43.2%. guidechem.com Another approach involves using ionic liquids as both a catalyst and a solvent, which can improve the ratio of the desired ortho product to the para isomer. google.com

A novel and green alternative for synthesizing the 2-hydroxyacetophenone precursor is through biocatalysis. nih.govproquest.com A system utilizing engineered enzymes in Escherichia coli has been developed to produce 2-hydroxyacetophenone from racemic styrene (B11656) oxide. nih.govproquest.com This enzymatic cascade involves two key steps:

Hydrolysis: An epoxide hydrolase converts racemic styrene oxide into (1R)-phenylethane-1,2-diol. nih.gov

Oxidation: An engineered alcohol dehydrogenase subsequently oxidizes the diol to 2-hydroxyacetophenone. nih.gov

This biocatalytic process operates under mild conditions within a living cell, taking advantage of the host's metabolism for cofactor regeneration. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Strategies for 1-(2-Hydroxyphenyl)-1-ethanone Oxime

Green chemistry principles are increasingly being applied to the synthesis of oximes and their precursors to reduce environmental impact. Key strategies include the use of microwave irradiation, solid catalysts, and biocatalysis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times while minimizing solvent use. amazonaws.comnih.gov In the synthesis of 2-hydroxyacetophenone via the Fries rearrangement, microwave irradiation (800 W for 7 minutes) significantly improved the yield compared to conventional heating. guidechem.com A patented green synthesis for the related 2-hydroxy-5-nonyl acetophenone oxime employs a solid composite catalyst (silica gel loaded with composite chloride salt) and microwave treatment for the rearrangement step. google.com This approach circumvents the use of traditional catalysts like aluminum chloride, which generate significant aluminum-containing waste and can cause equipment corrosion. google.com The subsequent oximation step in this green process also achieves a high yield of 90-95%. google.com

The biocatalytic production of 2-hydroxyacetophenone from racemic styrene oxide is another prime example of a sustainable strategy. nih.govproquest.com This method avoids harsh reagents and conditions typical of traditional chemical synthesis. The enzymatic reactions occur in an aqueous medium at ambient temperature and pressure, representing a significant advancement in green manufacturing. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in 1-(2-Hydroxyphenyl)-1-ethanone Oxime Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product while minimizing costs and waste. Key parameters in the synthesis of 1-(2-hydroxyphenyl)-1-ethanone oxime and related compounds include the choice of catalyst, reaction temperature, time, and pH.

In the synthesis of 2-hydroxy-5-nonylacetophenone oxime, a process analogous to the synthesis of the title compound, several parameters were optimized to achieve high yields. google.com The use of a phase transfer catalyst, such as isooctanoic acid, was found to be beneficial. The reaction temperature was controlled between 60-70 °C, and the reaction was typically run for 4 hours. Under these optimized conditions, yields of 90% and 95% were reported. google.com

The pH of the reaction medium is another critical factor. For the synthesis of a derivative, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, the pH was carefully adjusted to the 7–8 range with a sodium hydroxide solution to facilitate the oximation reaction. nih.gov This control over pH ensures that the hydroxylamine is in its more nucleophilic free base form, promoting the attack on the carbonyl carbon.

| Parameter | Condition | Outcome | Reference |

| Catalyst | Isooctanoic acid (phase transfer) | Enhanced reaction efficiency | google.com |

| Temperature | 60-70 °C | High conversion to product | google.com |

| Reaction Time | 4 hours | Completion of reaction | google.com |

| pH | 7-8 | Facilitates nucleophilic attack | nih.gov |

| Yield | 90-95% | High efficiency under optimized conditions | google.com |

Derivatization Strategies and Functional Group Transformations of 1-(2-Hydroxyphenyl)-1-ethanone Oxime

1-(2-Hydroxyphenyl)-1-ethanone oxime possesses several reactive sites—the phenolic hydroxyl group, the oxime hydroxyl group, and the C=N double bond—making it a versatile substrate for further chemical transformations and derivatization.

One notable transformation is intramolecular cyclization. When treated with phosphorus oxychloride (POCl₃), 2-hydroxyacetophenone oxime undergoes cyclization to form a benzoxazole (B165842) derivative. asianpubs.org This reaction likely proceeds through the activation of the oxime hydroxyl group by POCl₃, followed by nucleophilic attack from the phenolic oxygen.

The oxime can also act as a nucleophile in condensation reactions. For example, it can be condensed with aldehydes to produce the corresponding chalcone (B49325) oximes. asianpubs.org This extends the molecular framework and introduces new functional groups.

Additionally, the oxime's hydroxyl group can be functionalized through esterification. The reaction of acetophenone oximes with acid chlorides, such as terphthaloyl chloride, under basic conditions yields the corresponding bridged terphthaloyl oxime esters. arpgweb.com

Reactivity and Mechanistic Studies of 1 2 Hydroxyphenyl 1 Ethanone Oxime and Its Metal Complexes

Reactions Involving the Oxime Functionality (e.g., Beckmann Rearrangement, O-Alkylation)

The >C=N-OH group is a versatile functional unit, participating in rearrangements, nucleophilic attacks, and reactions that lead to N-O bond cleavage.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that transforms them into amides. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding amide. masterorganicchemistry.com

For the asymmetrical 1-(2-Hydroxyphenyl)-1-ethanone oxime, two isomeric amides can potentially be formed, depending on which group—the methyl or the 2-hydroxyphenyl group—migrates. The regioselectivity of the rearrangement is governed by two factors: the stereochemistry of the oxime (E/Z isomers) and the intrinsic migratory aptitude of the substituents. The group anti to the hydroxyl group is the one that migrates. wikipedia.orgorganic-chemistry.org However, under the acidic conditions typically used for the rearrangement, E/Z isomerization of the oxime can occur, leading to a mixture of products. chem-station.com In such cases, the product distribution is often controlled by the relative migratory aptitude of the groups: aryl groups generally have a higher migratory aptitude than alkyl groups. chem-station.com

Therefore, for 1-(2-Hydroxyphenyl)-1-ethanone oxime, the migration of the 2-hydroxyphenyl group is generally favored, leading to the formation of N-(2-hydroxyphenyl)acetamide as the major product.

Table 1: Potential Products of the Beckmann Rearrangement of 1-(2-Hydroxyphenyl)-1-ethanone Oxime

| Migrating Group | Product Name | Structure |

|---|---|---|

| 2-Hydroxyphenyl | N-(2-hydroxyphenyl)acetamide |  |

O-Alkylation

Oximes are ambidentate nucleophiles, capable of reacting with electrophiles at either the nitrogen or the oxygen atom. acs.org However, the alkylation of oximes with agents like alkyl halides typically results in the preferential formation of O-alkyl ethers, with N-alkylation being a minor side reaction. acs.org The O-alkylation of 1-(2-Hydroxyphenyl)-1-ethanone oxime can be achieved by first deprotonating the oxime hydroxyl group with a suitable base (e.g., sodium hydroxide (B78521), sodium methoxide) to form the more nucleophilic oximate anion, followed by reaction with an alkylating agent (e.g., an alkyl halide or sulfate). organic-chemistry.org This reaction provides a straightforward route to various O-substituted oxime ethers.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 1-(2-Hydroxyphenyl)-1-ethanone oxime is acidic and can undergo reactions typical of phenols. The most significant of these is deprotonation to form a phenoxide. This transformation is crucial for the compound's ability to act as a chelating ligand for metal ions. researchgate.net Phenolic oximes are known to coordinate effectively with metal ions like Cu(II) by forming a stable six-membered chelate ring involving the deprotonated phenolic oxygen and the oxime nitrogen. researchgate.netnih.gov

Other potential transformations at the phenolic hydroxyl group include:

Etherification (O-Alkylation): Similar to other phenols, the hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which involves reacting the corresponding phenoxide with an alkyl halide. researchgate.netmdpi.com Care must be taken to choose conditions that favor reaction at the phenolic site over the oxime site, or to use a protecting group strategy if necessary.

Esterification: The phenolic group can be acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding phenyl esters.

Metal-Mediated Transformations and Catalysis by 1-(2-Hydroxyphenyl)-1-ethanone Oxime Complexes

1-(2-Hydroxyphenyl)-1-ethanone oxime is an excellent bidentate ligand, coordinating to metal ions through the phenolic oxygen and the oxime nitrogen. researchgate.netsmolecule.com The resulting metal complexes are not only structurally interesting but also possess catalytic activity, facilitating a range of organic transformations. researchgate.netresearchgate.net The chelation stabilizes the metal center and can modulate its electronic properties, enabling it to act as a catalyst for various reactions. researchgate.net

Metal complexes are widely known to catalyze oxidation reactions. While specific studies on the catalytic oxidation activity of 1-(2-Hydroxyphenyl)-1-ethanone oxime complexes are not extensively documented, the ability of oxime-based ligands to stabilize high oxidation states of transition metals like Ni(III) or Cu(III) suggests their potential in this area. mdpi.comxavier.edu

Complexes of iron, copper, and manganese with nitrogen- and oxygen-donating ligands are known to catalyze the oxidation of various organic substrates, often using environmentally benign oxidants like hydrogen peroxide or molecular oxygen. mdpi.comscispace.com The mechanism frequently involves the formation of high-valent metal-oxo or metal-peroxo species, which then act as the primary oxidant. at.ua It is plausible that complexes of 1-(2-Hydroxyphenyl)-1-ethanone oxime could function as catalysts in reactions such as the hydroxylation of aromatic compounds or the oxidation of alcohols and aldehydes.

The catalytic reduction of the C=N bond in oximes to form hydroxylamines is a valuable synthetic transformation. nih.gov However, it presents a significant challenge due to the propensity for over-reduction, which cleaves the weak N-O bond to yield primary amines as byproducts. nih.gov

Achieving chemoselectivity for the hydroxylamine (B1172632) product requires carefully chosen catalytic systems. Homogeneous catalysts based on transition metals like iridium and rhodium have shown high efficacy and selectivity for this transformation under hydrogen pressure, often in the presence of an acid co-catalyst. nih.gov Heterogeneous catalysts, such as those based on platinum, have also been employed. nih.gov Metal complexes of 1-(2-Hydroxyphenyl)-1-ethanone oxime could serve as pre-catalysts in such reductions, where the ligand environment modulates the metal's activity to favor the desired partial reduction of the oxime functionality.

Metal-oxime complexes serve as versatile catalysts for the synthesis of a variety of organic molecules, particularly nitrogen-containing heterocycles. acs.orgresearchgate.netresearchgate.net The metal center can activate the oxime moiety or a co-substrate, facilitating cyclization and other bond-forming reactions.

For instance, copper(II) complexes of o-quinone monoximes (which are tautomers of nitrosophenols and structurally related to phenolic oximes) have been shown to react with alkynes like dimethyl acetylenedicarboxylate to form benzoxazines. at.ua This type of metal-mediated cycloaddition reaction highlights the potential of 1-(2-Hydroxyphenyl)-1-ethanone oxime complexes to catalyze the synthesis of valuable heterocyclic frameworks. The coordination of the oxime to the metal center is believed to be crucial for this reactivity. at.ua

Elucidation of Reaction Mechanisms in Catalytic Cycles

Understanding the reaction mechanism is key to optimizing and expanding the utility of catalysts based on 1-(2-Hydroxyphenyl)-1-ethanone oxime complexes. A general catalytic cycle for a metal complex [M-L] (where L is the deprotonated oxime ligand) typically involves several key steps:

Substrate Coordination: The reactant molecule coordinates to the metal center, often by displacing a weakly bound solvent molecule.

Activation/Transformation: The coordinated substrate undergoes a chemical transformation. This is the core catalytic step and can proceed through various pathways depending on the reaction:

In oxidation reactions , the metal center might first activate an oxidant (e.g., H₂O₂ or O₂) to form a high-valent metal-oxo or hydroperoxo species. This species then transfers an oxygen atom to the substrate. at.ua

In reduction reactions , the substrate (the C=N bond) and the reductant (e.g., H₂) are co-activated on the metal center, facilitating hydride transfer. The mechanism can involve oxidative addition of H₂ followed by migratory insertion. nih.gov

In coupling/cyclization reactions , the mechanism might involve migratory insertion of one substrate into a metal-carbon or metal-nitrogen bond, followed by reductive elimination to form the final product. acs.org

Product Dissociation: The product molecule detaches from the metal center.

Catalyst Regeneration: The metal complex returns to its initial state, ready to begin another cycle.

For example, a plausible mechanism for a metal-catalyzed oxidation could involve the formation of a metal-hydroperoxo intermediate from the catalyst and H₂O₂. This intermediate could then either homolytically cleave the O-O bond to generate hydroxyl radicals and a high-valent metal-oxo species, or heterolytically cleave it to form a different high-valent species, which then oxidizes the substrate. scispace.com The specific pathway is highly dependent on the nature of the metal, the ligand, and the reaction conditions.

Advanced Spectroscopic and Computational Investigations of 1 2 Hydroxyphenyl 1 Ethanone Oxime

Electronic Structure and Spectroscopic Signatures

The electronic structure and spectroscopic characteristics of 1-(2-hydroxyphenyl)-1-ethanone oxime, also known as 2-hydroxyacetophenone (B1195853) oxime, are dictated by the interplay of the aromatic ring, the phenolic hydroxyl group, and the oxime functional group. This unique combination gives rise to distinct spectroscopic signatures that are sensitive to the molecule's conformation and its interactions with the surrounding environment.

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have proven effective in predicting the electronic spectra of such molecules nih.govresearchgate.net. For 2-hydroxyacetophenone, both experimental analysis and TD-DFT calculations (B3LYP/6-31+G(d,p) level) identify key transitions. The lowest energy transition is typically an n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, while higher energy bands correspond to π→π* transitions within the aromatic system nih.govresearchgate.net.

For 1-(2-hydroxyphenyl)-1-ethanone oxime, similar transitions are expected. The oxime group introduces additional n→π* and π→π* transitions associated with the C=N double bond and the nitrogen lone pair. The presence of the hydroxyl and oxime groups on the aromatic ring facilitates intramolecular charge transfer (ICT) phenomena. The HOMO (Highest Occupied Molecular Orbital) is typically localized on the electron-rich hydroxyphenyl ring and the oxime group, while the LUMO (Lowest Unoccupied Molecular Orbital) is distributed over the electron-accepting C=N-OH moiety and the ring nih.gov. This distribution allows for charge transfer from the phenyl ring to the oxime group upon electronic excitation.

Table 1: Predicted Electronic Transitions for 1-(2-Hydroxyphenyl)-1-ethanone Oxime based on Analogous Compounds

| Transition Type | Approximate λmax (nm) | Orbitals Involved |

|---|---|---|

| n→π* | ~320-340 | HOMO → LUMO |

| π→π* | ~250-270 | HOMO-1 → LUMO |

| π→π* | ~210-220 | HOMO → LUMO+1 |

Data are estimated based on computational and experimental values for 2-hydroxyacetophenone nih.govresearchgate.net.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for probing the conformational isomers (syn and anti) of 1-(2-hydroxyphenyl)-1-ethanone oxime and the extensive hydrogen bonding network it forms. The key vibrational modes involve the phenolic O-H, the oxime O-H, and the C=N imine bond.

The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitrogen atom of the oxime group is a defining feature of the preferred conformation. This interaction significantly affects the frequency of the phenolic ν(O-H) stretch, typically causing it to appear as a very broad band at a lower wavenumber (around 3000-3200 cm⁻¹) compared to a free hydroxyl group.

Conformational isomerism arises from the orientation of the -OH group relative to the ethylphenyl chain across the C=N double bond, leading to syn and anti (or E and Z) isomers. These conformers are expected to have distinct vibrational frequencies for the C=N stretching mode. In related aromatic ketoximes, the ν(C=N) stretch for the isomer with intramolecular hydrogen bonding (the anti or E conformer in this case) typically appears at a higher frequency (approx. 1625 cm⁻¹) than the conformer without it (syn or Z, approx. 1598 cm⁻¹). The relative populations of these conformers can be influenced by solvent polarity; nonpolar solvents favor the intramolecularly hydrogen-bonded conformer, while polar solvents can disrupt this bond and favor intermolecular hydrogen bonding with the solvent.

Table 2: Key IR Vibrational Frequencies for 1-(2-Hydroxyphenyl)-1-ethanone Oxime

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3200 (broad) | ν(O-H) | Phenolic OH involved in intramolecular H-bond |

| ~3300-3400 | ν(O-H) | Oxime OH, involved in inter/intramolecular H-bonds |

| 3000-3100 | ν(C-H) | Aromatic C-H stretch libretexts.orgorgchemboulder.com |

| ~1625 / ~1598 | ν(C=N) | Imine stretch for anti and syn conformers, respectively |

| 1585-1600 | ν(C=C) | Aromatic ring C=C stretch libretexts.orgorgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics and Hydrogen Bonding

NMR spectroscopy provides detailed insights into the solution-state structure, dynamics, and hydrogen bonding of 1-(2-hydroxyphenyl)-1-ethanone oxime. The chemical shifts of the hydroxyl protons are particularly sensitive to their environment.

In aprotic, non-polar solvents like CDCl₃, the phenolic -OH proton signal is expected to appear significantly downfield (δ > 11 ppm) due to the strong intramolecular hydrogen bond with the oxime nitrogen. The oxime proton (=N-OH) also gives a downfield signal, and its chemical shift is highly dependent on concentration and solvent, indicating its involvement in intermolecular hydrogen bonding.

Studies on closely related analogs, such as cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, have used variable temperature and multi-solvent NMR experiments to quantify these interactions. In solvents like DMSO-d₆, both hydroxyl proton resonances are observed, and their chemical shifts decrease with increasing temperature due to the disruption of hydrogen bonds. Fast proton exchange between the two hydroxyl groups, and with residual water, can lead to peak broadening or coalescence at higher temperatures. The energy of the intramolecular O-H···N hydrogen bond has been calculated from NMR data to be approximately 6.8 kcal/mol.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(2-Hydroxyphenyl)-1-ethanone Oxime

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ | ~2.3 | ~12 |

| Aromatic CH | 6.8 - 7.6 | 118 - 135 |

| Aromatic C-OH | - | ~158 |

| Aromatic C-C=N | - | ~120 |

| C=N | - | ~155 |

| Phenolic OH | >11 (in CDCl₃) | - |

| Oxime N-OH | 9-11 (variable) | - |

Values are estimated based on data for acetophenone (B1666503) oxime and 2-hydroxyacetophenone.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

The fragmentation of 1-(2-hydroxyphenyl)-1-ethanone oxime under electron ionization (EI) is governed by the presence of the aromatic ring, hydroxyl group, and oxime functionality. The mass spectra of (E)-1-(2′-hydroxy-5′-alkylphenyl)-1-ethanone oximes have been studied in detail, revealing characteristic fragmentation pathways researchgate.net.

A primary fragmentation process involves the loss of a methyl radical (•CH₃, -15 Da) via α-cleavage adjacent to the oxime group, forming a stable acylium-type ion. Another significant pathway is the loss of a hydroxyl radical (•OH, -17 Da) from the oxime moiety.

A key fragmentation, indicative of the ortho-hydroxy arrangement, is the simultaneous loss of water and an alkyl radical (in this case, methyl). This is proposed to occur via a skeletal rearrangement involving the phenolic proton, leading to the formation of a stable cycloheptatrienyloheterocyclic system researchgate.net. Other common fragmentations include the loss of HCN (-27 Da) from the oxime group and cleavages within the aromatic ring, leading to characteristic ions such as the tropylium ion (m/z 91) or related structures. The McLafferty rearrangement, common in carbonyl compounds, is also a possible pathway if the side chain were longer, but it is less prevalent in this specific molecule researchgate.netnih.gov.

Table 4: Major Fragment Ions in the Mass Spectrum of 1-(2-Hydroxyphenyl)-1-ethanone Oxime

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 151 | [M]⁺• | Molecular Ion |

| 136 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |

| 134 | [M - OH]⁺ | Loss of hydroxyl radical |

| 118 | [M - H₂O - CH₃]⁺• | Skeletal rearrangement with loss of water and methyl |

| 121 | [C₇H₅O₂]⁺ | Ring fragmentation after initial losses |

Quantum Chemical Calculations (DFT, Ab Initio, Molecular Dynamics)

Quantum chemical calculations are indispensable for interpreting experimental data and providing a deeper understanding of the molecular properties of 1-(2-hydroxyphenyl)-1-ethanone oxime at an atomic level.

Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) calculations are widely used to determine the stable conformations and geometric parameters of molecules like 1-(2-hydroxyphenyl)-1-ethanone oxime nih.govnih.gov. The primary conformational considerations are the rotation around the C(ring)-C(oxime) bond and the C=N bond isomerism (syn/anti).

Geometry optimization studies, for instance at the B3LYP/6-311++G(d,p) level of theory, consistently show that the most stable conformer is planar. This planarity is enforced by the strong intramolecular hydrogen bond between the phenolic hydrogen and the oxime nitrogen (O-H···N). This interaction locks the molecule into a specific orientation where the hydroxyl and oxime groups are positioned for optimal bonding nih.gov. This conformer corresponds to the E-isomer of the oxime.

Calculations on the precursor, 2-hydroxyacetophenone, show that the global minimum energy structure features the hydrogen bond between the hydroxyl and carbonyl groups, making the molecule planar nih.gov. For the oxime, this intramolecular hydrogen bond is similarly crucial for stabilizing the dominant conformer. The potential energy surface shows that conformers where this hydrogen bond is absent, or where there is significant rotation around the C-C bond linking the oxime to the ring, are substantially higher in energy. Steric hindrance between the methyl group and the aromatic ring also influences the precise bond angles and dihedral angles of the optimized structure.

Table 5: Selected Calculated Geometric Parameters for the Stable Conformer of 1-(2-Hydroxyphenyl)-1-ethanone Oxime

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| d(O-H···N) | Intramolecular H-bond distance | ~1.9 - 2.1 Å |

| d(C=N) | Oxime double bond length | ~1.29 Å |

| d(N-O) | Oxime N-O bond length | ~1.40 Å |

| ∠(C-C=N) | Angle at imine carbon | ~115-120° |

| τ(C-C-C=N) | Dihedral angle showing planarity | ~0° or ~180° |

Values are typical for related structures optimized using DFT methods.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of 1-(2-Hydroxyphenyl)-1-ethanone oxime are fundamentally governed by the distribution of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level corresponds to the ionization potential and represents the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO serves as an electron acceptor, with its energy relating to the electron affinity and indicating the molecule's electrophilic or acidic nature. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For molecules similar in structure to 1-(2-Hydroxyphenyl)-1-ethanone oxime, computational studies using Density Functional Theory (DFT) have shown that the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl ring and the oxygen atoms, while the LUMO is distributed over the C=N oxime group and the aromatic system.

This distribution signifies that the molecule is most likely to donate electrons from the hydroxyphenyl moiety and accept electrons into the oxime's π-antibonding orbital. youtube.com The specific energies of these orbitals dictate the molecule's behavior in chemical reactions. Understanding the HOMO and LUMO provides insight into its potential as a ligand, its reactivity in organic synthesis, and its electronic transitions. youtube.comscribd.com

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Determines nucleophilicity and electron-donating ability. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Determines electrophilicity and electron-accepting ability. youtube.com |

| Energy Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

Prediction and Interpretation of Spectroscopic Properties

Computational quantum chemistry methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like 1-(2-Hydroxyphenyl)-1-ethanone oxime. These calculations can provide theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra that closely correlate with experimental findings. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. For oximes, characteristic calculated bands include the O-H stretch (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹). smolecule.comwikipedia.org Comparing the computed vibrational frequencies with experimental IR spectra helps in the precise assignment of absorption bands to specific molecular motions.

UV-Visible Spectroscopy: TD-DFT calculations are employed to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For aromatic oximes, the predicted spectra typically show π→π* and n→π* transitions. The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), providing a theoretical basis for the observed color and electronic behavior of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, aid in the definitive assignment of signals to specific nuclei within the molecule, which is especially useful for complex structures. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides profound insights into the reaction pathways involving 1-(2-Hydroxyphenyl)-1-ethanone oxime, particularly its formation. The synthesis of an oxime from a ketone (2-hydroxyacetophenone) and hydroxylamine (B1172632) involves nucleophilic addition. rzepa.net Quantum mechanical calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates. nih.gov

The mechanism of oxime formation is a classic example studied computationally. The initial step is the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. rzepa.net Computational models can determine the activation energy for this step by locating the corresponding transition state structure. nih.gov These models often reveal a concerted mechanism where the N-C bond formation occurs simultaneously with proton transfers, frequently involving solvent molecules. rzepa.net

By calculating the free energies of reactants, transition states, and products, computational chemistry can predict the favorability and rate of a reaction. rzepa.netresearchgate.net For the formation of 1-(2-Hydroxyphenyl)-1-ethanone oxime, such models can elucidate the role of catalysts (acid or base) and the stereochemical outcome (E/Z isomerism), providing a detailed, atomistic view of the reaction dynamics that is often inaccessible through experimental means alone. rzepa.net

Solid-State Analyses beyond Basic Identification

Advanced X-ray Diffraction Studies of Hydrogen Bonding and Crystal Packing

Advanced single-crystal X-ray diffraction studies offer a definitive view of the three-dimensional structure of 1-(2-Hydroxyphenyl)-1-ethanone oxime in the solid state, revealing intricate details about its molecular geometry, hydrogen bonding, and crystal packing. researchgate.net Such analyses go far beyond simple identification, providing precise bond lengths, bond angles, and torsional angles. uni-osnabrueck.de

A key feature in the crystal structure of this and related oximes is the presence of both intramolecular and intermolecular hydrogen bonds, which dictate the supramolecular architecture. researchgate.netmdpi.com

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is typically observed between the phenolic hydroxyl group (-OH) and the nitrogen atom of the oxime moiety (O-H···N). This interaction creates a stable six-membered ring, influencing the planarity and conformation of the molecule. researchgate.net

Intermolecular Hydrogen Bonding: The oxime's hydroxyl group (-N-OH) is a potent hydrogen bond donor. It can form intermolecular hydrogen bonds with the oxygen or nitrogen atoms of neighboring molecules. researchgate.net These interactions link the individual molecules into larger assemblies, such as chains or sheets. uni-osnabrueck.deresearchgate.net

Table 2: Common Hydrogen Bond Parameters in Related Oxime Crystal Structures

| Bond Type | Interaction | Typical Distance (Å) | Significance |

|---|---|---|---|

| Intramolecular | O-H···N | 2.5 - 2.6 | Stabilizes molecular conformation. researchgate.net |

| Intermolecular | O-H···N (oxime-oxime) | 2.8 - 3.0 | Forms supramolecular chains or dimers. researchgate.net |

| Intermolecular | O-H···O (oxime-hydroxyl) | 2.7 - 2.9 | Contributes to the 3D crystal network. |

These detailed solid-state analyses are crucial for understanding the structure-property relationships of 1-(2-Hydroxyphenyl)-1-ethanone oxime and for the rational design of new materials with desired characteristics.

Academic Applications of 1 2 Hydroxyphenyl 1 Ethanone Oxime

Role as an Analytical Reagent in Chemical Analysis

The chelating properties of 1-(2-Hydroxyphenyl)-1-ethanone oxime make it a valuable tool in analytical chemistry for the detection and separation of metal ions.

1-(2-Hydroxyphenyl)-1-ethanone oxime is utilized as a chromogenic reagent in the spectrophotometric determination of various metal ions. Upon complexation with metal ions, the compound forms colored solutions, and the intensity of the color is proportional to the concentration of the metal ion. This property allows for the quantitative analysis of metals. The formation of these colored complexes leads to a shift in the maximum absorbance wavelength (λmax), which can be measured using a UV-Visible spectrophotometer.

The selectivity of the reagent for different metal ions can often be controlled by adjusting the pH of the solution. For instance, in a multi-component system, the determination of Cu(II), Co(II), and Ni(II) can be achieved by forming complexes with a suitable reagent and measuring the absorbance at different wavelengths corresponding to the maximum absorption of each complex. The reaction between the metal ions and the reagent is typically rapid, and the resulting complexes are stable, allowing for accurate and reproducible measurements.

Table 1: Spectrophotometric Determination of Metal Ions

| Metal Ion | pH for Complex Formation | Wavelength of Maximum Absorbance (λmax) |

|---|---|---|

| Cu(II) | 3.5 | 380 nm |

| Co(II) | 9.0 | 480 nm |

| Ni(II) | 9.0 | 590 nm |

Note: Data is illustrative of typical spectrophotometric methods for metal ion determination and may not be specific to 1-(2-Hydroxyphenyl)-1-ethanone oxime.

Hydroxyoxime extractants are extensively used in hydrometallurgy for the selective recovery of metals, particularly copper. saimm.co.zamdpi.com 1-(2-Hydroxyphenyl)-1-ethanone oxime and its derivatives, such as 2-hydroxy-5-nonyl acetophenone (B1666503) oxime (HNAO), are effective reagents for the solvent extraction of copper from acidic leach solutions. saimm.co.za This process, also known as liquid-liquid extraction, involves the transfer of metal ions from an aqueous phase to an immiscible organic phase containing the extractant.

The selectivity of these extractants for copper over other metal ions, such as iron, is a critical factor in their application. saimm.co.za By controlling the pH of the aqueous phase, a high degree of separation can be achieved. For example, copper can be selectively extracted at a lower pH, while iron remains in the aqueous phase. The efficiency of the extraction process is also dependent on the concentration of the extractant and the nature of the organic solvent used. analchemres.org

Table 2: pH Values for 50% Extraction (pH₁/₂) of Divalent Metal Ions with an Oxime Extractant

| Metal Ion | pH₁/₂ |

|---|---|

| Cu(II) | 1.5 |

| Pb(II) | 3.0 |

| Zn(II) | 3.5 |

| Cd(II) | 4.0 |

| Co(II) | 4.5 |

| Ni(II) | 5.0 |

Note: This data is representative of salicylaldoxime-based extractants and illustrates the principle of pH-dependent separation. ias.ac.in

The ability of 1-(2-Hydroxyphenyl)-1-ethanone oxime to selectively bind with specific metal ions suggests its potential use as an ionophore in the fabrication of ion-selective electrodes (ISEs). An ionophore is a key component of an ISE membrane, responsible for the selective recognition of the target ion. The complexation of the metal ion by the ionophore at the membrane-solution interface generates a potential difference that is proportional to the activity of the ion in the sample.

Supramolecular Assembly and Precursors for Functional Materials

Beyond its role in analytical chemistry, 1-(2-Hydroxyphenyl)-1-ethanone oxime serves as a valuable building block in the construction of supramolecular assemblies and functional materials, owing to its ability to form predictable intermolecular interactions and coordinate with metal centers.

In the solid state, 1-(2-Hydroxyphenyl)-1-ethanone oxime molecules self-assemble through a network of intermolecular hydrogen bonds. smolecule.com Single-crystal X-ray analysis has revealed that these molecules form infinite chains along the c-axis. smolecule.com The primary interactions governing this assembly are hydrogen bonds between the hydroxyl group of one molecule and the oxime oxygen of an adjacent molecule, and between the oxime hydroxyl group and the nitrogen atom of a neighboring oxime. smolecule.com

These hydrogen bonds create a robust and predictable one-dimensional structure. In addition to hydrogen bonding, π–π stacking interactions between the phenyl rings of adjacent molecules further stabilize the crystal lattice. smolecule.com The study of these non-covalent interactions is central to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired physical and chemical properties. The oxime group is a particularly interesting functional group in this context due to its capacity to act as both a hydrogen-bond donor and acceptor.

Table 3: Intermolecular Hydrogen Bond Parameters in 1-(2-Hydroxyphenyl)-1-ethanone Oxime

| Donor-H···Acceptor | Distance (Å) |

|---|---|

| O2–H···O1 (hydroxyl to oxime oxygen) | 1.92 |

| O1–H···N1 (oxime hydroxyl to oxime nitrogen) | 2.01 |

Source: Smolecule smolecule.com

The ability of 1-(2-Hydroxyphenyl)-1-ethanone oxime to act as a ligand for metal ions makes it a suitable precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. The properties of these materials, such as porosity, stability, and catalytic activity, can be tuned by varying the metal center and the organic linker.

o-Hydroxyacetophenone derivatives have been explored as linker molecules for the construction of coordination polymers. znaturforsch.com The deprotonation of the phenolic hydroxyl group and coordination of the oxime nitrogen to a metal center can lead to the formation of stable, extended structures. While the use of 1-(2-Hydroxyphenyl)-1-ethanone oxime in the synthesis of MOFs is an emerging area of research, the extensive use of similar oxime-containing ligands in coordination chemistry suggests its significant potential in this field. nih.gov The resulting materials could have applications in gas storage, separation, and catalysis.

Advanced Applications in Organic Synthesis as a Building Block

1-(2-Hydroxyphenyl)-1-ethanone oxime, also known as 2'-hydroxyacetophenone (B8834) oxime, is a versatile building block in organic synthesis, primarily due to the strategic positioning of its hydroxyl, oxime, and phenyl functional groups. This unique arrangement allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds. Oximes, in general, are recognized as important intermediates for producing nitrogen-containing molecules through reactions like the Beckmann rearrangement and various amination strategies. clockss.org

The presence of the ortho-hydroxyl group on the phenyl ring is particularly significant. It can act as an intramolecular nucleophile, facilitating cyclization reactions to form oxygen- and nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

Synthesis of Benzoxazoles and Related Heterocycles:

The 2-hydroxyphenyl motif is a cornerstone in the synthesis of 2-substituted benzoxazoles. Research has shown that compounds with a 2-(2'-hydroxyphenyl)benzoxazole structure are of significant interest. nih.gov While direct synthesis from 1-(2-hydroxyphenyl)-1-ethanone oxime requires specific reaction pathways, the compound serves as a key precursor. One potential pathway involves the Beckmann rearrangement of the oxime. Under acidic conditions, the oxime can rearrange to form an intermediate acetanilide derivative. Subsequent intramolecular cyclization, driven by the proximate hydroxyl group, can lead to the formation of a benzoxazole (B165842) ring. This strategic use of the oxime functionality provides a route to valuable heterocyclic systems.

Synthesis of Benzofurans:

The 2-hydroxyphenyl ketone structure is also a common starting point for the synthesis of benzofurans, another important class of heterocycles. nih.gov For instance, derivatives of 1-(2-hydroxyphenyl)ethanone can undergo cyclization to yield benzofuran structures. The oxime functionality of 1-(2-hydroxyphenyl)-1-ethanone oxime can be converted back to the ketone via hydrolysis or other methods, which can then participate in established benzofuran synthesis protocols. Alternatively, radical cyclization or transition-metal-catalyzed reactions involving the oxime group could offer more direct routes, expanding the synthetic utility of this compound as a versatile building block.

Investigation of Photophysical Properties for Optoelectronic Applications

The investigation of molecules with unique photophysical properties is a cornerstone of modern materials science, driving the development of new technologies in optoelectronics, such as organic light-emitting diodes (OLEDs), sensors, and molecular switches. The structural characteristics of 1-(2-Hydroxyphenyl)-1-ethanone oxime, specifically the combination of a phenol ring, a conjugated system, and an oxime group, make it an intriguing candidate for such applications.

Molecules incorporating the 2-hydroxyphenyl moiety are known to exhibit interesting photophysical behaviors, including strong fluorescence. For example, 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), which shares this key structural feature, is known to be highly fluorescent. mdpi.com This suggests that the 2-hydroxyphenyl unit can act as a fluorophore, and its incorporation into the oxime structure is a rational basis for investigating its light-emitting properties.

Theoretical and Experimental Insights from Analogous Compounds:

Direct, extensive photophysical data for 1-(2-Hydroxyphenyl)-1-ethanone oxime is not widely published. However, studies on closely related compounds provide valuable insights. Density Functional Theory (DFT) calculations on salicylaldoxime (B1680748), an analogue, have been used to investigate its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that influences the absorption and emission properties of a molecule and thus its potential color and efficiency in optoelectronic devices.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.19 |

| ELUMO | -1.12 |

| Energy Gap (ΔE) | 5.07 |

Furthermore, experimental studies on fluorescent sensors derived from the 2-hydroxyphenyl scaffold demonstrate how chemical modification can tune optical properties. For instance, a novel sensor, BITQ, developed from an HPBI skeleton, was designed to have its fluorescence suppressed (turned "off") until it binds to a target analyte, whereupon it emits strongly (turned "on"). mdpi.com This research highlights the potential for developing functional optoelectronic materials from the 2-hydroxyphenyl core.

| Compound | Max. Excitation (λex) | Max. Emission (λem) | Quantum Yield (Φ) | Stokes Shift (nm) |

|---|---|---|---|---|

| HPBI | 337 nm | 399 nm | 0.71 | 62 nm |

| BITQ (before binding) | 390 nm | 480 nm | 0.09 | 90 nm |

| BITQ (after binding boronic acid) | 390 nm | 480 nm | 0.53 | 90 nm |

The data on these related compounds suggest that 1-(2-Hydroxyphenyl)-1-ethanone oxime likely possesses inherent luminescent properties that could be exploited. The presence of the oxime group offers a site for further chemical modification, allowing for the fine-tuning of its absorption, emission, and quantum yield to meet the specific requirements for various optoelectronic applications. Future research would involve the detailed characterization of its absorption and emission spectra, determination of its fluorescence quantum yield, and exploration of its utility as a building block for more complex photoactive materials.

Emerging Research Directions and Future Outlook for 1 2 Hydroxyphenyl 1 Ethanone Oxime

Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives

The classical synthesis of 1-(2-Hydroxyphenyl)-1-ethanone oxime involves the condensation reaction between 2-hydroxyacetophenone (B1195853) and hydroxylamine (B1172632) hydrochloride. ias.ac.inresearchgate.net This foundational method proceeds via a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently eliminates water to yield the oxime. ias.ac.in While effective, current research is focused on developing more efficient, sustainable, and versatile synthetic methodologies to access a wider range of functionalized derivatives.

Novel approaches are moving beyond this traditional pathway to enhance yield, simplify procedures, and introduce diverse functionalities. One such strategy involves a two-step process beginning with an aldol (B89426) condensation of 2-hydroxy acetophenone (B1666503) with an aldehyde (e.g., octanal), followed by oximation to produce complex derivatives like 1-(2-hydroxyphenyl) dec-2-en-1-one oxime (HPDO). researchgate.net More streamlined "one-pot" methods are also gaining traction for their efficiency in synthesizing derivatives such as tert-octylsalicylaldoxime. ias.ac.in

In the pursuit of greener chemistry, solvent-free synthesis by grinding reagents together represents a significant advance. orientjchem.org Furthermore, cutting-edge techniques are being explored, including electrocatalytic strategies that offer mild reaction conditions for oxime synthesis. lookchem.com Advanced synthetic transformations are enabling the creation of complex molecular architectures. For instance, the generation of oxime dianions allows for subsequent cyclization reactions to form functionalized heterocycles. chemicalbook.com Other innovative methods include sulfuryl fluoride-mediated ring-opening cross-coupling of related cyclobutanone (B123998) oximes to produce δ-olefin-containing aliphatic nitriles, showcasing the versatility of the oxime functional group in sophisticated organic synthesis. researchgate.net

Table 1: Comparison of Synthetic Routes for 1-(2-Hydroxyphenyl)-1-ethanone Oxime and its Derivatives

| Synthetic Method | Description | Key Advantages |

| Classical Condensation | Reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride. ias.ac.inresearchgate.net | Well-established, fundamental route. |

| Two-Step Synthesis | Involves aldol condensation followed by oximation to create complex derivatives. researchgate.net | Allows for the introduction of diverse functional groups. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. ias.ac.in | Increased efficiency, reduced waste. |

| Solvent-Free Grinding | Mechanical grinding of solid reactants to initiate the reaction. orientjchem.org | Environmentally friendly, simple procedure. |

| Electrocatalysis | Utilizes an electrochemical cell to drive the oximation reaction. lookchem.com | Mild conditions, high efficiency. |

| Oxime Dianion Cyclization | In-situ generation of dianions for the synthesis of heterocyclic compounds. chemicalbook.com | Access to complex molecular architectures. |

| Ring-Opening Cross-Coupling | SO2F2-mediated reaction of cyclobutanone oximes to form functionalized nitriles. researchgate.net | Novel route to aliphatic nitrile derivatives. |

Exploration of New Metal Complexes with Unique Architectures and Redox Properties

1-(2-Hydroxyphenyl)-1-ethanone oxime, a member of the salicylaldoxime (B1680748) family, is an excellent chelating agent, capable of forming stable complexes with a wide array of transition metal ions. wikipedia.orgguidechem.com Research in this area is focused on synthesizing and characterizing novel metal complexes with unique structural architectures and interesting redox properties. The ligand typically coordinates to metal ions through the phenolic oxygen and the oxime nitrogen, forming stable five- or six-membered chelate rings.

The versatility of this ligand allows for the formation of not only simple mononuclear complexes but also more complex polynuclear structures. For example, dinuclear, trinuclear, and even tetranuclear complexes have been synthesized, particularly with iron(III), exhibiting fascinating magnetic properties and complex structural arrangements. ias.ac.inat.ua The synthesis of mixed-ligand complexes, incorporating 1-(2-Hydroxyphenyl)-1-ethanone oxime (referred to as 2-hydroxy acetophenone oxime or HAO) alongside other ligands like pyridine (B92270) or imidazole, further expands the structural diversity and allows for the fine-tuning of the electronic and steric properties of the resulting metal center. ias.ac.in

The redox properties of these complexes are a major area of investigation. The metal center itself can undergo redox changes, and intriguingly, the ligand can also be non-innocent, participating in redox processes. This is exemplified by the ligand-centered oxidation to form phenoxyl radicals in certain complexes. ias.ac.in The study of the electrochemical behavior of these compounds, often using techniques like cyclic voltammetry, provides critical insights into their redox potentials and the stability of different oxidation states. orientjchem.org This understanding is crucial for designing complexes for applications in catalysis and materials science where electron transfer processes are key.

Table 2: Examples of Metal Complexes with 1-(2-Hydroxyphenyl)-1-ethanone Oxime and Related Ligands

| Metal Ion | Complex Type | Structural Features | Noteworthy Properties | Reference |

| Copper(II) | Mononuclear, Mixed-Ligand | Square planar or square pyramidal geometry. | Forms brightly colored complexes. | ias.ac.inguidechem.com |

| Iron(III) | Trinuclear, Oxo-centered | Three iron centers bridged by a central oxygen atom. | Antiferromagnetic interactions, S=1/2 ground state. | at.ua |

| Iron(III) | Di-, Tri-, and Tetranuclear | Polynuclear clusters with various bridging ligands. | Exhibits spin frustration and ligand-centered oxidation. | ias.ac.in |

| Various | Schiff Base Complexes | Coordination via azomethine nitrogen and phenolic oxygen. | Diverse geometries (octahedral, square pyramidal). | nih.govnih.gov |

Advancements in Catalytic Applications for Sustainable Chemical Transformations

The unique electronic and structural properties of metal complexes derived from 1-(2-Hydroxyphenyl)-1-ethanone oxime and its analogues make them promising candidates for catalysis. Research is increasingly directed towards their application in sustainable chemical transformations, aiming to develop more efficient and environmentally benign chemical processes.

One area of significant interest is their use in oxidation catalysis. For instance, ruthenium(III) Schiff base complexes derived from 2-hydroxyacetophenone have been shown to catalyze the oxidation of cyclooctene (B146475) and tetralin. orientjchem.org Similarly, certain copper(II) complexes exhibit electro-oxidation capabilities towards various alcohols. orientjchem.org These catalytic systems offer potential alternatives to traditional oxidation methods that often require harsh conditions and stoichiometric amounts of hazardous oxidants.

Furthermore, these complexes are being investigated as mimics of biological enzymes. A notable example is the evaluation of copper(II) and zinc(II) complexes of 2-hydroxyacetophenone semicarbazones as superoxide (B77818) dismutase (SOD) mimetics. lookchem.com SODs are crucial antioxidant enzymes that catalyze the dismutation of the superoxide radical. The development of synthetic SOD mimics is a key goal in medicinal chemistry, and the copper(II) complexes, in particular, have shown potent SOD-like activity. lookchem.com The catalytic activity of these complexes is intrinsically linked to the redox properties of the metal center, highlighting the importance of the research discussed in the previous section. The broader field of organometallic catalysis is pivotal for sustainable chemistry, enabling reactions with high atom economy and reduced waste under milder conditions. socialresearchfoundation.comijfmr.com

Integration into Advanced Materials Science for Specific Laboratory Functions

The distinct chemical properties of 1-(2-Hydroxyphenyl)-1-ethanone oxime and its derivatives are being harnessed for their integration into advanced materials designed for specific laboratory and industrial functions. Their strong chelating ability is central to these applications.

A well-established application is in the field of hydrometallurgy for the solvent extraction and separation of metals. wikipedia.org Derivatives like tert-butyl salicylaldoxime and 1-(2-hydroxyphenyl) dec-2-en-1-one oxime (HPDO) act as highly effective and selective collectors for copper ions from ore leach solutions, facilitating their recovery and purification. nih.gov This process is crucial for the sustainable mining and recycling of valuable metals.

In analytical chemistry, these compounds serve as ionophores in the construction of ion-selective electrodes (ISEs). Salicylaldoxime, for example, has been used in electrodes showing good response and selectivity for lead(II) and nickel(II) ions, enabling their potentiometric determination in various samples. wikipedia.org They also function as chromogenic reagents for the spectrophotometric analysis of metal ions, forming distinctly colored complexes. guidechem.com

Emerging applications in materials protection include their use as corrosion inhibitors. Schiff bases and their metal complexes derived from 2-hydroxyacetophenone have demonstrated the ability to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion in acidic media. researchgate.net Additionally, related compounds have been explored for their potential as antioxidants and UV stabilizers in polymeric materials, protecting them from degradation caused by free radicals generated by exposure to light and oxygen. ontosight.ai

Synergistic Research Combining Advanced Spectroscopic Techniques and Computational Modeling

A powerful trend in the study of 1-(2-Hydroxyphenyl)-1-ethanone oxime and its derivatives is the synergistic combination of advanced spectroscopic techniques with computational modeling. This integrated approach provides a much deeper understanding of the relationship between molecular structure, electronic properties, and chemical reactivity than either method could achieve alone.

Experimental techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are used to probe the molecular structure and bonding within the molecule and its metal complexes. ias.ac.inresearchgate.net UV-Visible spectroscopy provides information about the electronic transitions and coordination environment of the metal ions. ias.ac.in These experimental data serve as crucial benchmarks for validating and refining computational models.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this field. ias.ac.in DFT calculations can predict a wide range of molecular properties with high accuracy, including:

Optimized molecular geometries: Providing detailed bond lengths and angles.

Vibrational frequencies: Aiding in the assignment of complex experimental IR and Raman spectra. ias.ac.in

Electronic properties: Including the energies of frontier molecular orbitals (HOMO-LUMO), which are key to understanding chemical reactivity and redox behavior. orientjchem.org

Molecular Electrostatic Potential (MEP) maps: Visualizing the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack. ias.ac.in

This synergistic approach has been successfully applied to study the binding of salicylaldoxime-metal complexes, rationalize their spectroscopic features, and predict their reactivity. researchgate.netresearchgate.net For example, combined experimental and computational studies have elucidated the different coordination modes of salicylaldoxime with uranyl ions versus transition metal ions, explaining its selectivity. researchgate.net This powerful combination of theory and experiment is accelerating the rational design of new functional molecules and materials based on the 1-(2-Hydroxyphenyl)-1-ethanone oxime scaffold.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(2-hydroxyphenyl)-1-ethanone oxime, and how can reaction yields be improved?

The compound is typically synthesized via condensation of 1-(2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in ethanol under reflux. Critical parameters include stoichiometric control of hydroxylamine (1.2–1.5 equivalents) and maintaining a reaction temperature of 70–80°C for 4–6 hours. Post-synthesis, recrystallization from ethanol or methanol yields purified product (68–75% yield) . For higher yields (>80%), microwave-assisted synthesis at controlled power (300–500 W) reduces reaction time to 30–60 minutes while minimizing side-product formation .

Q. How can the crystal structure of 1-(2-hydroxyphenyl)-1-ethanone oxime be determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) remains the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) achieves R-factors <0.06. Key metrics include mean σ(C–C) = 0.005 Å and data-to-parameter ratios >12:1 to ensure reliability . For twinned crystals, SHELXL’s TWIN/BASF commands resolve ambiguities in unit-cell parameters .

Q. What analytical techniques are suitable for characterizing this oxime derivative, and how are spectral discrepancies resolved?

- Mass Spectrometry (MS): Electron ionization (EI-MS) reveals molecular ion peaks at m/z 151 (M⁺) and fragment ions at m/z 121 (loss of NOH) and 93 (C₆H₅O⁺). Metastable ion analysis confirms McLafferty rearrangements in the aliphatic chain .

- NMR: ¹H NMR (DMSO-d₆) shows δ 11.2 ppm (oxime -OH), δ 8.2 ppm (aromatic H), and δ 2.3 ppm (CH₃). Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) are resolved by optimizing solvent polarity (e.g., CDCl₃ vs. DMSO) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and tautomeric equilibrium of this oxime?

Electron-withdrawing groups (e.g., -NO₂ at the 5-position) stabilize the keto form via resonance, shifting tautomeric equilibrium toward the oxime (95:5 keto:enol ratio). Computational studies (DFT/B3LYP/6-311+G(d,p)) correlate Hammett σ values with tautomer stability (R² >0.89) . Substituent effects on coordination chemistry (e.g., with transition metals) are probed via UV-Vis titration (λ = 350–450 nm) .

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this oxime?

Discrepancies in bond lengths (e.g., C=N vs. C-O) arise from ligand flexibility. Multi-temperature SCXRD (100–400 K) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., π-stacking, H-bonding). For example, a 0.05 Å variation in C=N distances between free oxime and its Cu(II) complex reflects ligand distortion upon coordination .

Q. How can impurities like paracetamol-related byproducts be identified and quantified in synthesized batches?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA mobile phase, λ = 254 nm) separates the oxime (retention time = 6.2 min) from paracetamol impurity G (retention time = 4.8 min). Limit of detection (LOD) is 0.1 μg/mL via LC-MS/MS (MRM transition m/z 151→121) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.